BenchChemオンラインストアへようこそ!

Microcin C7

Antibacterial activity Minimum inhibitory concentration Gram-negative spectrum

Microcin C7 (McC7, also referred to as microcin C7-C51) is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic produced by Escherichia coli. It is a heptapeptide-nucleotide conjugate comprising an N-formylated heptapeptide (f-Met-Arg-Thr-Gly-Asn-Ala-Asp) linked via a stable phosphoramidate bond to a modified adenosine monophosphate (AMP) moiety.

Molecular Formula
Molecular Weight
Cat. No. B1577374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocin C7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microcin C7 (McC7): A Trojan Horse Peptide-Nucleotide Antibiotic with Validated Aspartyl-tRNA Synthetase Inhibition for Gram-Negative Enterobacteriaceae Applications


Microcin C7 (McC7, also referred to as microcin C7-C51) is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic produced by Escherichia coli. It is a heptapeptide-nucleotide conjugate comprising an N-formylated heptapeptide (f-Met-Arg-Thr-Gly-Asn-Ala-Asp) linked via a stable phosphoramidate bond to a modified adenosine monophosphate (AMP) moiety [1]. The compound is classified as a class I microcin, characterized by its small molecular weight (<5 kDa) and extensive post-translational modifications that are atypical for ribosomally synthesized peptides [2]. McC7 operates through a Trojan horse mechanism: the peptide carrier facilitates active import into susceptible bacterial cells via the YejABEF oligopeptide transport system, whereupon intracellular proteolytic cleavage releases a non-hydrolyzable aspartyl-adenylate analog that potently inhibits aspartyl-tRNA synthetase, stalling protein translation [3].

Why Generic Substitution Fails: The Structural and Mechanistic Uniqueness of Microcin C7 Within the Class I Microcin Landscape


Substitution with another class I microcin, a different aminoacyl-tRNA synthetase inhibitor, or a general antimicrobial peptide is not scientifically justifiable. The three class I microcins—C7, J25, and B17—are structurally unrelated and target entirely distinct essential molecular machines: McC7 inhibits aspartyl-tRNA synthetase, MccJ25 inhibits bacterial RNA polymerase, and MccB17 targets DNA gyrase [1]. Even among compounds sharing the same Trojan horse strategy and aspartyl-tRNA synthetase target (e.g., Albomycin analogs), the uptake efficiency, processing requirements, and resulting antibacterial potency differ by orders of magnitude due to subtle variations in the nucleotide-peptide linkage and carrier sequence [2]. Furthermore, the native McC7 sequence exhibits specific trypsin sensitivity at the Arg2 position, meaning that any substitution with a protease-stable analog without engineered modification (such as R2A/R2T/R2Q variants) would yield fundamentally different gastrointestinal stability and bioavailability profiles [3]. The compound's differentiation is rooted in quantifiable differences in potency, stability, and spectrum—not merely structural description.

Microcin C7 Quantitative Evidence Guide: Head-to-Head Comparative Data for Informed Procurement and Scientific Selection


Comparative MIC Potency: Microcin C7 vs. Microcin C51 Against E. coli and Salmonella

Microcin C7 demonstrates quantifiable differences in minimum inhibitory concentration (MIC) compared to the closely related analog microcin C51 against clinically relevant Enterobacteriaceae. In a study measuring MICs against susceptible Gram-negative strains, McC7 exhibited an MIC of 0.15 µM against E. coli, placing it at the more potent end of the observed activity range for this compound class [1]. While direct head-to-head MIC data for the identical strain set is not reported in a single publication, cross-study analysis of structurally validated microcin C7 and microcin C51 indicates that the native McC7 sequence (with Arg at position 2) confers distinct activity profiles compared to C51 analogs, which show variable MICs depending on the specific structural modifications introduced [2].

Antibacterial activity Minimum inhibitory concentration Gram-negative spectrum

Engineered Trypsin Resistance: R2A Variant Achieves 2–4× Lower MIC than R2T and R2Q Variants While Maintaining Protease Stability

Native Microcin C7 is susceptible to trypsin cleavage at the Arg2 position, limiting its stability in gastrointestinal environments. Engineering studies generated 12 site-directed mutants with substitutions at position 2 to confer trypsin resistance while preserving antimicrobial activity. Three variants (R2A, R2T, R2Q) demonstrated trypsin resistance and retained antimicrobial activity. Among these, the R2A variant (arginine→alanine substitution) exhibited the most potent activity with an MIC of 12.5 µg/mL against the Yej+rimL− indicator strain, which is 2-fold lower (i.e., 2× more potent) than the 25 µg/mL MIC observed for both R2T and R2Q variants [1]. This quantitative difference demonstrates that not all trypsin-resistant variants are equivalent in antimicrobial efficacy.

Protease stability Protein engineering MIC retention

Saliva Stability: Microcin C7 Retains 25.5% Activity After 12 Hours in Saliva, Supporting Oral Cavity Applications

For oral and periodontal applications, stability in saliva is a critical determinant of functional utility. Reverse-phase high-performance liquid chromatography (RP-HPLC) analysis demonstrated that Microcin C7 retains 25.5% of its initial concentration after 12 hours of incubation in saliva [1]. This stability metric is particularly relevant when comparing McC7 to other antimicrobial peptides that may undergo rapid proteolytic degradation in the oral environment, though direct comparator data for alternative compounds under identical conditions are not available in the current literature.

Stability Saliva Oral bioavailability

In Vivo Anti-Inflammatory Efficacy: 5 mg/mL McC7 Superior to Lower Concentrations in Reducing Alveolar Bone Resorption in Rat Periodontitis Model

In a rat model of Porphyromonas gingivalis-associated periodontitis, Microcin C7 was evaluated at multiple concentrations for its effects on inflammatory markers and alveolar bone resorption. The 5 mg/mL concentration demonstrated superior performance compared to lower concentrations tested, as evidenced by significant decreases in the expression of inflammatory factors (IL-1β, IL-6, IL-8, and TNF-α) and reduced alveolar bone resorption [1]. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against P. gingivalis were determined to be 0.16 mg/mL and 5 mg/mL, respectively, using broth microdilution, growth curve analysis, and microscopy methods [1].

In vivo efficacy Periodontitis Anti-inflammatory

Growth Performance in Broilers: Microcin C7 Dietary Supplementation Significantly Improves ADG and Gut Microbiota Composition vs. Control Diet

In a controlled feeding trial with broilers, dietary supplementation with Microcin C7 produced quantifiable improvements in production-relevant endpoints compared to an unsupplemented control diet. McC7-supplemented diets significantly improved growth performance metrics, strengthened immune function indicators, enhanced intestinal barrier integrity, and regulated cecal microbiota composition [1]. Notably, McC7 significantly increased the abundance of beneficial Lactobacillus populations while decreasing total bacterial counts and Escherichia coli populations in the cecum [1].

Growth performance Poultry Microbiota modulation

Microcin C7 Application Scenarios: Evidence-Backed Use Cases for Research, Formulation Development, and Industrial Implementation


Periodontal Formulation Development: Sustained-Release Hydrogel Systems for Local Antibacterial and Anti-Inflammatory Therapy

Based on the demonstrated saliva stability (25.5% retention at 12 hours) [1] and concentration-dependent in vivo efficacy at 5 mg/mL in reducing inflammatory cytokines and alveolar bone resorption [2], McC7 is optimally positioned for development as a locally delivered periodontal therapeutic. Researchers developing injectable hydrogels, temperature-sensitive sustained-release carriers, or other intra-pocket delivery systems should target a local concentration of ≥5 mg/mL to achieve the anti-inflammatory and bone-preserving effects observed in the rat periodontitis model. The established MIC of 0.16 mg/mL and MBC of 5 mg/mL against P. gingivalis [2] provide clear benchmarks for evaluating formulation release kinetics.

Antibiotic Replacement in Poultry Production: Dietary Supplementation for Growth Promotion and Enterobacteriaceae Control

Given the demonstrated improvements in growth performance, immune function, and intestinal barrier integrity in broiler feeding trials, along with the selective modulation of cecal microbiota (increased Lactobacillus, decreased E. coli) [3], McC7 represents a viable antibiotic substitute for poultry production. The compound's narrow spectrum against Enterobacteriaceae (E. coli, Salmonella, Klebsiella, Shigella, Yersinia, Proteus) [4] makes it particularly suitable for controlling Gram-negative enteric pathogens without the broad-spectrum collateral damage associated with conventional antibiotics. Procurement for this application should consider the native compound's trypsin sensitivity; for oral administration, engineered variants such as R2A (MIC 12.5 µg/mL with trypsin resistance) [5] may provide superior gastrointestinal stability.

Engineered Variant Selection for Gastrointestinal Applications: Prioritizing R2A for Optimal Potency-Stability Balance

For any application involving oral administration or exposure to trypsin-containing environments (e.g., gastrointestinal tract, certain inflammatory sites), procurement should prioritize the R2A variant over other trypsin-resistant alternatives. The R2A variant provides 2× greater antimicrobial potency (MIC 12.5 µg/mL) compared to R2T and R2Q variants (MIC 25 µg/mL) while maintaining equivalent trypsin resistance [5]. This quantitative advantage translates directly to lower dosing requirements and potentially improved therapeutic indices. Researchers investigating McC7 for intestinal pathogen control, oral drug delivery, or systemic applications following oral administration should specifically request or engineer the R2A substitution.

Mechanistic Studies of Aspartyl-tRNA Synthetase Inhibition: Trojan Horse Uptake and Intracellular Processing

McC7 serves as a validated molecular probe for studying Trojan horse antibiotic mechanisms, YejABEF transporter-mediated uptake, and aspartyl-tRNA synthetase inhibition in Gram-negative bacteria. The compound's well-characterized two-step activation—outer membrane transport via the peptide carrier followed by intracellular proteolytic cleavage to release the active aspartyl-adenylate analog [4]—makes it an ideal tool compound for dissecting each step of the Trojan horse pathway. The availability of structural data for the biosynthetic enzyme MccB (PDB: 6OM4, resolution 1.70 Å) [6] and the immunity acetyltransferase MccE (PDB: 3R96) [7] further supports structure-guided studies of biosynthesis and resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microcin C7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.